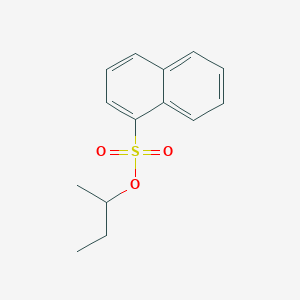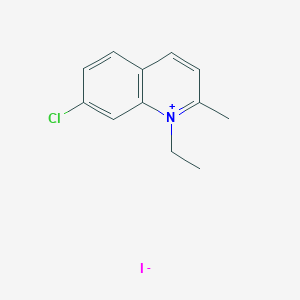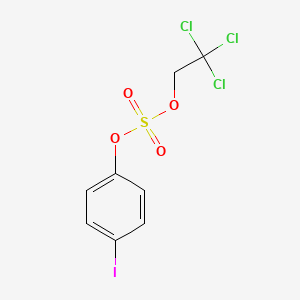
4-Iodophenyl 2,2,2-trichloroethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodophenyl 2,2,2-trichloroethyl sulfate is a chemical compound with the molecular formula C8H6Cl3IO4S It is known for its unique structure, which includes an iodophenyl group and a trichloroethyl sulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 4-iodophenol with 2,2,2-trichloroethanol in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodophenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The sulfate ester bond can be hydrolyzed in the presence of water or aqueous solutions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfate ester bond yields 4-iodophenol and 2,2,2-trichloroethanol .
Aplicaciones Científicas De Investigación
4-Iodophenyl 2,2,2-trichloroethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodophenyl 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, while the trichloroethyl sulfate moiety may influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 4’-Chlorobiphenyl-3-yl 2,2,2-trichloroethyl sulfate
- N-(4-Iodophenyl)-2,2,2-trichloroacetamide
- 2,2,2-Trichloroethanol
Comparison: 4-Iodophenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of both an iodophenyl group and a trichloroethyl sulfate moiety. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, which are not observed in similar compounds .
Propiedades
Número CAS |
653605-19-7 |
|---|---|
Fórmula molecular |
C8H6Cl3IO4S |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(4-iodophenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H6Cl3IO4S/c9-8(10,11)5-15-17(13,14)16-7-3-1-6(12)2-4-7/h1-4H,5H2 |
Clave InChI |
HOFMFOCTDWIRJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


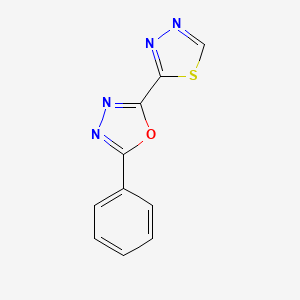
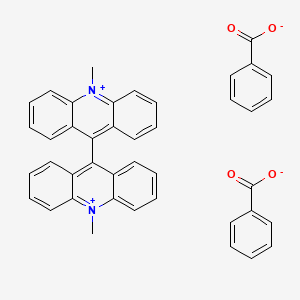
![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
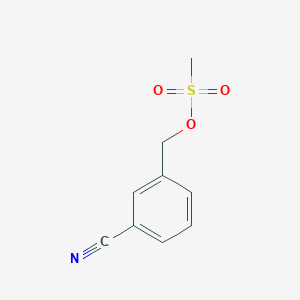
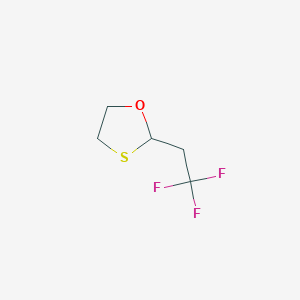
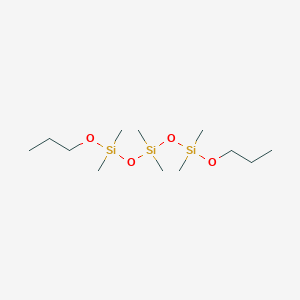
![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)
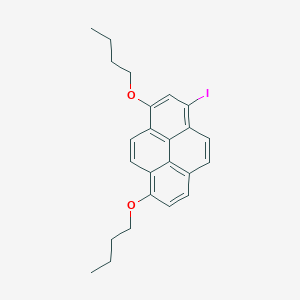
![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)
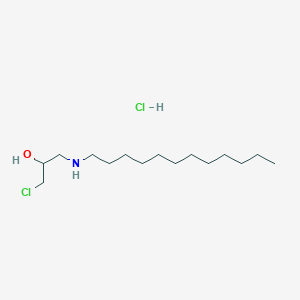
![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
